molecular formula C20H21F3O3 B5141051 4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene

4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene

Cat. No. B5141051
M. Wt: 366.4 g/mol
InChI Key: KBFCVKKNRBQGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various effects on metabolism, energy expenditure, and endurance performance. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug, despite being banned by the World Anti-Doping Agency (WADA) due to its potential health risks.

Mechanism of Action

4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn promotes energy expenditure and endurance performance. In addition, PPARδ activation has been shown to have anti-inflammatory and anti-atherogenic effects, which may explain its potential therapeutic benefits in cardiovascular diseases.
Biochemical and Physiological Effects:
4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene has been shown to have various biochemical and physiological effects in animal and human studies. In animal models, it has been shown to increase endurance capacity, reduce body weight and fat mass, improve glucose tolerance, and promote muscle fiber type switching. In humans, it has been shown to increase oxygen uptake and time to exhaustion during exercise, as well as improve lipid and glucose metabolism. However, the long-term effects of 4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene on human health are not well understood, and its use as a performance-enhancing drug is not recommended due to potential health risks.

Advantages and Limitations for Lab Experiments

4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene has several advantages and limitations for lab experiments. Its high potency and selectivity for PPARδ make it a useful tool for studying the physiological and biochemical effects of PPARδ activation. However, its potential toxicity and off-target effects must be carefully considered when designing experiments, and appropriate controls should be used to ensure the specificity of its effects.

Future Directions

Future research on 4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene should focus on elucidating its long-term effects on human health, as well as its potential therapeutic applications in metabolic and cardiovascular diseases. In addition, further studies are needed to investigate the mechanisms underlying its effects on endurance performance and muscle metabolism, as well as its potential interactions with other drugs and supplements commonly used by athletes and bodybuilders. Ultimately, a better understanding of the pharmacological properties and safety profile of 4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene will be essential for its potential clinical use.

Synthesis Methods

The synthesis of 4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-allyl-2-methoxyphenol, which is then converted to the corresponding allyl ether using 3-chloropropyltrifluoromethyl ether. The final step involves the coupling of the allyl ether with 3-(3-trifluoromethyl)phenoxypropyl bromide under basic conditions to yield 4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models of obesity and diabetes. In addition, it has been investigated as a potential treatment for cardiovascular diseases, such as atherosclerosis and heart failure, due to its ability to improve cardiac function and reduce oxidative stress.

properties

IUPAC Name

2-methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3O3/c1-3-6-15-9-10-18(19(13-15)24-2)26-12-5-11-25-17-8-4-7-16(14-17)20(21,22)23/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFCVKKNRBQGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene

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